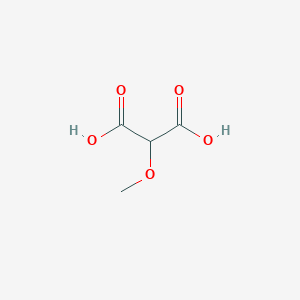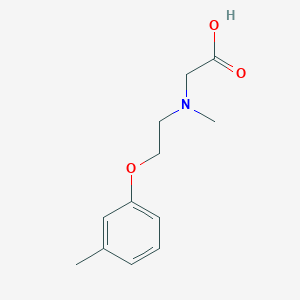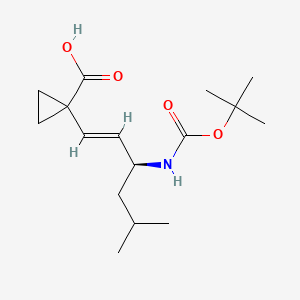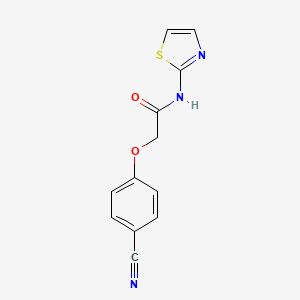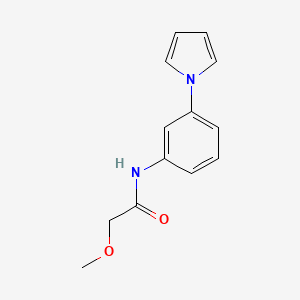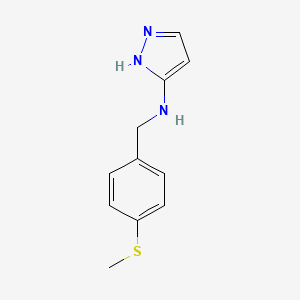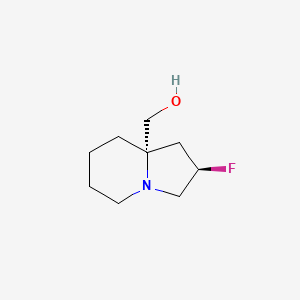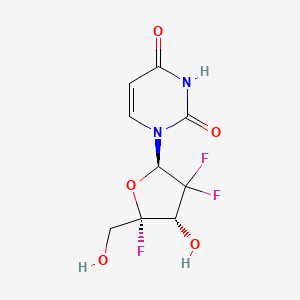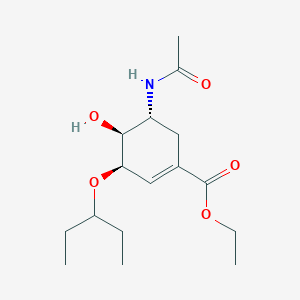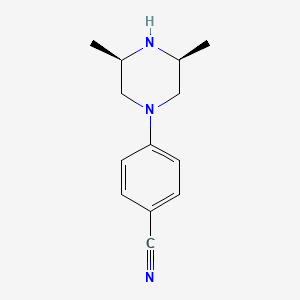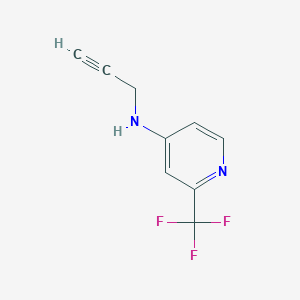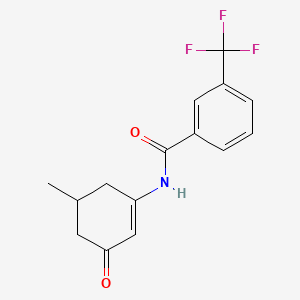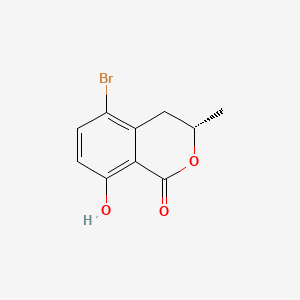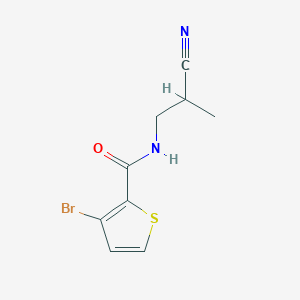
3-bromo-N-(2-cyanopropyl)thiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-bromo-N-(2-cyanopropyl)thiophene-2-carboxamide is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry . The compound this compound has a molecular formula of C9H9BrN2OS and a molecular weight of 273.15 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the bromination of thiophene using bromine or N-bromosuccinimide (NBS) under controlled conditions . The resulting 3-bromothiophene is then subjected to further reactions to introduce the cyanopropyl and carboxamide groups.
Industrial Production Methods
Industrial production of thiophene derivatives, including 3-bromo-N-(2-cyanopropyl)thiophene-2-carboxamide, often involves large-scale bromination and subsequent functionalization reactions. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated synthesis systems .
Analyse Des Réactions Chimiques
Types of Reactions
3-bromo-N-(2-cyanopropyl)thiophene-2-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the thiophene ring can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols.
Coupling Reactions: The bromine atom can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex thiophene derivatives.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions include substituted thiophene derivatives, sulfoxides, sulfones, and coupled products with various functional groups .
Applications De Recherche Scientifique
3-bromo-N-(2-cyanopropyl)thiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates with anticancer, anti-inflammatory, and antimicrobial properties.
Material Science: The compound is utilized in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Industrial Chemistry: It serves as an intermediate in the synthesis of corrosion inhibitors and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-bromo-N-(2-cyanopropyl)thiophene-2-carboxamide depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The exact pathways and targets can vary depending on the specific derivative and its intended use .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-bromo-N-(2-chlorophenyl)thiophene-2-carboxamide: Similar structure with a chlorophenyl group instead of a cyanopropyl group.
2-bromothiophene: A simpler thiophene derivative with a single bromine atom.
3-bromo-N-(2-cyanopropyl)thiophene-2-carboxamide: Another thiophene derivative with different substituents.
Uniqueness
This compound is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C9H9BrN2OS |
|---|---|
Poids moléculaire |
273.15 g/mol |
Nom IUPAC |
3-bromo-N-(2-cyanopropyl)thiophene-2-carboxamide |
InChI |
InChI=1S/C9H9BrN2OS/c1-6(4-11)5-12-9(13)8-7(10)2-3-14-8/h2-3,6H,5H2,1H3,(H,12,13) |
Clé InChI |
KNPBVOFVIAGHLU-UHFFFAOYSA-N |
SMILES canonique |
CC(CNC(=O)C1=C(C=CS1)Br)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


